4-Methylbenzolsulfonhydrazid

Übersicht

Beschreibung

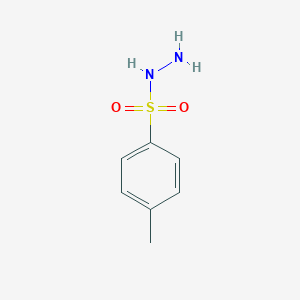

4-Methylbenzenesulfonohydrazide, also known as 4-Methylbenzenesulfonohydrazide, is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methylbenzenesulfonohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18715. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylbenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

4-Methylbenzolsulfonhydrazid ist eine chemische Verbindung mit der Summenformel C7H10N2O2S . Es wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen chemischen Forschungsarbeiten verwendet. Es erscheint als ein weißes bis cremefarbenes bis hellgraues Pulver .

Herstellung von Tosylhydrazonen

Eine der wichtigsten Anwendungen von this compound ist seine Verwendung als Reagenz für die Herstellung von Tosylhydrazonen . Tosylhydrazone sind organische Verbindungen, die eine große Bandbreite an Anwendungen in der organischen Synthese haben.

Synthese von Dipyrazolopyriden

This compound wurde bei der Synthese von Dipyrazolopyriden eingesetzt . Diese Verbindungen sind in der pharmazeutischen Chemie von Interesse, da sie ein potentielles biologisches Wirkprofil aufweisen.

Synthese von 1,2,3-Selenadiazol-Derivaten

Diese Verbindung wurde auch zur Herstellung von 1,2,3-Selenadiazol-Derivaten verwendet . Diese Derivate sind für ihre potenziellen pharmakologischen Eigenschaften bekannt.

Löslichkeitsstudien

This compound ist in Wasser und Alkohol löslich . Diese Eigenschaft macht es zu einer nützlichen Verbindung in verschiedenen Löslichkeitsstudien.

Sicherheit und Handhabung

In Bezug auf Sicherheit und Handhabung sollte this compound von starken Oxidationsmitteln ferngehalten werden. <a data-citationid="c6c06c19-1d24-d892-166e-24a9

Wirkmechanismus

Target of Action

4-Methylbenzenesulfonhydrazide, also known as P-Toluenesulfonhydrazide or 4-Methylbenzenesulfonohydrazide, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has been evaluated for its antimycobacterial, antibacterial, and antifungal activities .

Mode of Action

The compound interacts with its targets through the formation of N′-substituted-4-methylbenzenesulfonohydrazide derivatives . These derivatives are synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds . The presence of the –CONHN=CH– linkage in these hydrazones is attributed to their biological activities .

Biochemical Pathways

It is known that sulfonyl hydrazones and sulfonamides, which possess the (–so 2 –nhn=ch–) linkage, have antitubercular properties . This suggests that 4-Methylbenzenesulfonhydrazide may affect similar pathways.

Result of Action

The action of 4-Methylbenzenesulfonhydrazide results in significant antimycobacterial, antibacterial, and antifungal activities . The tested compounds showed activities against M. tuberculosis H 37 Rv with Minimum Inhibitory Concentration (MIC) values ranging from 88.5 to 411.1 µM .

Biochemische Analyse

Biochemical Properties

4-Methylbenzenesulfonohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of hydrazones. It interacts with various enzymes and proteins, including carbonyl compounds, to form hydrazones through condensation reactions. These interactions are crucial for the formation of biologically active molecules, which can exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Cellular Effects

4-Methylbenzenesulfonohydrazide has been shown to influence various cellular processes. It exhibits antimicrobial activity against Mycobacterium tuberculosis, as well as antibacterial and antifungal properties . Additionally, derivatives of 4-Methylbenzenesulfonohydrazide have demonstrated cytotoxic activity against cancer cell lines, promoting apoptosis through the down-regulation of Bcl-2 and upregulation of Bax expression .

Molecular Mechanism

At the molecular level, 4-Methylbenzenesulfonohydrazide exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of the COX-2 enzyme, which is involved in inflammation and cancer progression . The compound’s ability to dock inside the active site of COX-2 suggests its potential as an anticancer agent. Additionally, it forms hydrazones by reacting with carbonyl compounds, which further contributes to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylbenzenesulfonohydrazide can change over time. The compound is stable under normal temperatures and pressures but is sensitive to light and moisture . Long-term studies have shown that its antimicrobial and anticancer activities can be sustained over time, although its stability and degradation need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of 4-Methylbenzenesulfonohydrazide vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses may be effective in achieving the desired biological activity without significant toxicity . It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

4-Methylbenzenesulfonohydrazide is involved in various metabolic pathways, particularly in the synthesis of hydrazones. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which facilitate the conversion of carbonyl compounds to hydrazones . These metabolic pathways are essential for the compound’s biological activity and its role in organic synthesis.

Transport and Distribution

Within cells and tissues, 4-Methylbenzenesulfonohydrazide is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents allows it to be efficiently taken up by cells, where it can exert its biological effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

4-Methylbenzenesulfonohydrazide is localized within specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of 4-Methylbenzenesulfonohydrazide is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biologische Aktivität

4-Methylbenzenesulfonohydrazide, a compound derived from sulfonic acids and hydrazines, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 4-Methylbenzenesulfonohydrazide

The synthesis of 4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine. This reaction yields the sulfonohydrazide, which can be characterized using techniques such as NMR and FT-IR spectroscopy. The compound's structure is confirmed through various analytical methods, ensuring the presence of the sulfonyl and hydrazone functional groups.

Biological Activity Overview

4-Methylbenzenesulfonohydrazide exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria.

- Antifungal Activity : The compound has also demonstrated efficacy against fungal infections.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation through various biochemical pathways.

- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines.

Antimicrobial Properties

A study synthesized several Schiff base complexes from 4-methylbenzenesulfonohydrazide and evaluated their antibacterial activity. The results indicated that these complexes showed promising antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| PV1 | 12.5 | Staphylococcus aureus |

| PV2 | 15.0 | Escherichia coli |

| PV3 | 10.0 | Bacillus subtilis |

These findings suggest that modifications to the hydrazide structure can enhance antimicrobial potency .

Anticancer Activity

In a comparative study involving various sulfonyl hydrazones, including those derived from 4-methylbenzenesulfonohydrazide, significant cytotoxicity was observed against HepG-2 liver cancer cells. The compound was found to increase caspase-8 levels significantly, indicating its potential to induce apoptosis in cancer cells:

| Compound | Caspase-8 Level (ng/mL) | VEGF (pg/mL) | NFκB P65 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|---|

| 24b | 6.9 | 185.3 | 76.5 | 82.5 |

| Control | 1.08 | 432.5 | 278.1 | 162.5 |

| Thalidomide | 8.3 | 153.2 | 110.5 | 53.1 |

These results highlight the compound's ability to modulate key apoptotic pathways .

Case Studies

- Antitubercular Activity : A series of sulfonyl hydrazones including derivatives of 4-methylbenzenesulfonohydrazide were tested against Mycobacterium tuberculosis. The compounds exhibited MIC values comparable to isoniazid, a standard antitubercular agent, indicating their potential as effective treatments for tuberculosis .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various derivatives on human embryonic kidney cells (HEK-293T). The selectivity index for the most active compounds was significantly high, suggesting low toxicity and favorable safety profiles for potential therapeutic use .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGLPKIVTVWCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051756 | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS] | |

| Record name | p-Toluenesulfonyl hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1576-35-8 | |

| Record name | Tosylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYLHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR93R5002M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.